molecular formula C9H5BrN2O2S B13926843 5-Bromo-2-(4-nitrophenyl)thiazole

5-Bromo-2-(4-nitrophenyl)thiazole

Cat. No.: B13926843
M. Wt: 285.12 g/mol
InChI Key: VRFHDKJBJQHKQV-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-nitrophenyl)thiazole ( 2242396-70-7) is a chemical compound with the molecular formula C 9 H 5 BrN 2 O 2 S and a molecular weight of 285.12 g/mol . It is a brominated derivative of the 2-(4-nitrophenyl)thiazole scaffold, a structure known in organic electronics and pharmaceutical research for its electron-accepting properties and potential as a building block for more complex molecules . The specific bromination on the 5-position of the thiazole ring makes this compound a valuable intermediate in synthetic chemistry. It is particularly useful for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the creation of diverse libraries of extended conjugated systems for materials science or medicinal chemistry investigations . Researchers utilize this compound as a key precursor in the development of potential ligands, organic semiconductors, and fluorescent probes. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the relevant safety data sheet for proper handling and storage instructions.

Properties

Molecular Formula

C9H5BrN2O2S

Molecular Weight

285.12 g/mol

IUPAC Name

5-bromo-2-(4-nitrophenyl)-1,3-thiazole

InChI

InChI=1S/C9H5BrN2O2S/c10-8-5-11-9(15-8)6-1-3-7(4-2-6)12(13)14/h1-5H

InChI Key

VRFHDKJBJQHKQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-Bromo-2-(4-nitrophenyl)thiazole

General Synthetic Strategy

The synthesis of 5-Bromo-2-(4-nitrophenyl)thiazole typically involves two main approaches:

The preferred method depends on the availability of starting materials and desired purity/yield.

Method 1: Bromination of 2-(4-nitrophenyl)thiazole

This approach involves first synthesizing 2-(4-nitrophenyl)thiazole, followed by selective bromination at the 5-position of the thiazole ring.

Procedure Highlights
  • The 2-(4-nitrophenyl)thiazole is dissolved in an acidic medium, commonly acetic acid.
  • Bromine is added slowly to the solution at controlled temperature (around 25 °C).
  • The reaction is allowed to proceed for an extended period (up to 20 hours) to ensure complete bromination.
  • The product, 5-Bromo-2-(4-nitrophenyl)thiazole, precipitates out and is isolated by filtration.
  • Purification is achieved by recrystallization from ethanol or other suitable solvents.
Example from Literature
  • A study reported the bromination of 2-(4-nitrophenyl)thiazol-6-ol in acetic acid with bromine at room temperature for 20 hours, followed by removal of acetic acid under reduced pressure and recrystallization to yield the brominated product with good purity and yield.

Method 2: Synthesis via Substituted Phenacyl Bromide and 2-Aminothiazole

This method involves the reaction of 2-aminothiazole with 4-bromophenacyl bromide to form the substituted thiazole derivative, which can then be nitrated or further functionalized.

Procedure Highlights
  • 2-Aminothiazole and 4-bromophenacyl bromide are refluxed in absolute ethanol for 18–20 hours.
  • The reaction mixture is neutralized with sodium hydroxide to pH 10–11 to precipitate the product.
  • The precipitate is filtered, washed, dried, and recrystallized from ethanol.
  • This method yields 5-(4-bromophenyl)imidazo[2,1-b]thiazole derivatives, which can be further modified to introduce nitro groups or other substituents.

Method 3: Nitration of 4-Bromothiazole

In cases where 4-bromothiazole is available, nitration can be performed to introduce the nitro group at the 5-position or on the aromatic ring.

Procedure Highlights
  • Nitration is typically conducted using a nitrating mixture such as nitric acid and sulfuric acid.
  • Reaction conditions are carefully controlled to avoid over-nitration or degradation of the thiazole ring.
  • The nitrated product is isolated by standard work-up procedures including washing, extraction, and recrystallization.

Reaction Conditions and Optimization

Method Starting Material Reagents & Conditions Yield (%) Purification Method Notes
Bromination of 2-(4-nitrophenyl)thiazole 2-(4-nitrophenyl)thiazole Br2 in Acetic acid, 25 °C, 20 h ~75 Recrystallization from EtOH Mild conditions, high selectivity
Condensation with 4-bromophenacyl bromide 2-Aminothiazole + 4-bromophenacyl bromide Reflux in absolute EtOH, 18–20 h, pH adjustment ~90 Recrystallization from EtOH High yield, versatile intermediate
Nitration of 4-bromothiazole 4-Bromothiazole HNO3/H2SO4 nitrating mixture, controlled temp Variable Extraction, recrystallization Requires careful control to avoid ring damage

Analytical Characterization

The synthesized 5-Bromo-2-(4-nitrophenyl)thiazole is characterized by:

  • Melting Point: Typically in the range of 160–165 °C for related brominated nitrothiazole derivatives.
  • Infrared Spectroscopy (IR): Key absorptions include C=N stretch (~1615 cm⁻¹), NO₂ asymmetric and symmetric stretches (~1345 and 1541 cm⁻¹), and aromatic C-H stretches (~3060 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR shows aromatic proton signals consistent with the 4-nitrophenyl substituent and thiazole ring protons.
    • Chemical shifts typically include doublets for aromatic protons adjacent to the nitro group (around δ 8.0–8.4 ppm).
  • Elemental Analysis: Confirms the molecular formula and purity, matching calculated values for C, H, N, Br, S content.

Research Findings and Applications

  • The compound serves as a key intermediate in the synthesis of biologically active molecules with antimicrobial and anticancer properties.
  • Bromination at the 5-position of the thiazole ring enhances reactivity for further functionalization, such as substitution reactions with nucleophiles or coupling reactions.
  • The nitro group on the phenyl ring can be reduced to an amino group, allowing for the synthesis of derivatives with diverse biological activities.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-nitrophenyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens and other electrophiles.

    Nucleophilic Substitution: Reagents such as amines and thiols are often used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various halogenated derivatives, while nucleophilic substitution can produce amine or thiol derivatives .

Scientific Research Applications

5-Bromo-2-(4-nitrophenyl)thiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-nitrophenyl)thiazole involves its interaction with specific molecular targets and pathways. The compound’s aromaticity and reactive positions allow it to participate in various biochemical reactions. It can activate or inhibit enzymes, modulate receptor activity, and interfere with cellular pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects
  • 5-Bromo-2-(4-nitrophenyl)thiazole vs. 5-Bromo-2-(3-fluorophenyl)thiazole (CAS 1159814-31-9): The nitro group (-NO₂) in the former is a stronger electron-withdrawing group than fluorine (-F), leading to greater polarization of the thiazole ring. This enhances electrophilic reactivity and may improve binding to biological targets like enzymes or DNA . The para-substituted nitro group in the former promotes planar molecular geometry, whereas meta-substituted fluorine in the latter introduces steric and electronic asymmetry .
Molecular Weight and Planarity
Compound Molecular Weight Planarity (Dihedral Angle) Key Substituents
5-Bromo-2-(4-nitrophenyl)thiazole* ~285.12† Likely planar (inferred) -NO₂ (para), -Br (C5)
5-Bromo-2-(3-fluorophenyl)thiazole 258.11 Not reported -F (meta), -Br (C5)
5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine 330.16 40.5° (thiadiazole vs. benzene) -NO₂, -Br (aryl)

*Calculated based on formula C₉H₅BrN₂O₂S.

Anticancer Potential
  • 4-(4-Nitrophenyl)thiazol-2-amine derivatives (): Synthesized and tested for anticancer activity, though specific data for the bromo-nitro analog is unavailable .
  • Key Insight : The nitro group in 5-Bromo-2-(4-nitrophenyl)thiazole may enhance DNA intercalation or enzyme inhibition compared to halogen-only analogs.
Antimicrobial Activity
  • 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole (): Showed moderate antimicrobial activity against bacterial and fungal strains .
  • Triazole-thiazole hybrids (): Demonstrated anti-inflammatory activity comparable to phenylbutazone .
  • Comparison : Nitro-substituted thiazoles may exhibit broader-spectrum activity due to increased electrophilicity and membrane permeability.

Spectroscopic Characterization

  • ¹H NMR Shifts :
    • Bromine and nitro groups cause significant deshielding. For example, in 5-bromo-2-(3-fluorophenyl)thiazole, aromatic protons resonate at δ 7.86–7.41 ppm , whereas nitro-substituted analogs (e.g., ) show downfield shifts due to electron withdrawal .
  • IR Spectra : Nitro groups exhibit strong absorption bands near 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch) .

Biological Activity

5-Bromo-2-(4-nitrophenyl)thiazole is a compound that belongs to the thiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, anticancer potential, and other pharmacological effects.

Structure and Properties

The compound features a thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the 4-nitrophenyl group enhances its reactivity and biological interactions. The bromine atom at the 5-position may also influence its pharmacokinetic properties.

Antimicrobial Activity

Thiazole derivatives, including 5-Bromo-2-(4-nitrophenyl)thiazole, have been extensively studied for their antimicrobial properties. Research indicates that compounds with a thiazole scaffold exhibit significant activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of thiazole derivatives, 5-Bromo-2-(4-nitrophenyl)thiazole demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus3.91
Escherichia coli7.81
Bacillus subtilis1.95

These results suggest that this compound possesses potent antibacterial properties, particularly against resistant strains such as MRSA .

Anticancer Potential

Recent studies have highlighted the anticancer potential of thiazole derivatives. 5-Bromo-2-(4-nitrophenyl)thiazole has been evaluated for its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro assays showed that this compound exhibited significant cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells. The IC50 values were determined to be in the range of 10–30 µM, indicating a promising therapeutic index for further development .

Structure-Activity Relationship (SAR)

The biological activity of thiazole compounds is often influenced by their structural features. For 5-Bromo-2-(4-nitrophenyl)thiazole, the presence of electron-withdrawing groups like the nitro group at the para position enhances its lipophilicity and biological activity.

Key Findings in SAR Studies

  • Electron-Withdrawing Groups : The nitro group increases the compound's reactivity towards biological targets.
  • Substituent Effects : Modifications at various positions on the thiazole ring can lead to enhanced antimicrobial and anticancer activities.
  • Lipophilicity : Increased lipophilicity correlates with improved cell membrane permeability, facilitating better bioavailability in therapeutic applications .

Q & A

Q. What are the key synthetic routes for 5-Bromo-2-(4-nitrophenyl)thiazole, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling a brominated thiazole precursor with a nitrophenyl group. For example, describes a protocol where 5-bromo-4-phenylthiazol-2-amine reacts with 4-chlorobutanoyl chloride in the presence of K₂CO₃, yielding 75% after crystallization . Optimization may involve adjusting stoichiometry, solvent choice (e.g., chloroform for solubility), and reaction time (e.g., 48 hours for complete conversion). Monitoring via TLC or HPLC is critical to identify intermediates and byproducts.

Q. How can spectroscopic techniques (e.g., IR, NMR, MS) be employed to confirm the structure of 5-Bromo-2-(4-nitrophenyl)thiazole?

  • IR Spectroscopy : Key peaks include C=O (1660–1710 cm⁻¹) and NO₂ (1520, 1320 cm⁻¹) stretches, as seen in analogous nitrophenyl-thiazole derivatives .
  • Mass Spectrometry : Molecular ion clusters at m/z 378/380 (Br isotopic pattern) and fragments like m/z 199/201 (thiazole ring cleavage) are diagnostic .
  • NMR : Aromatic protons from the nitrophenyl group appear as a deshielded doublet (δ 7.5–8.5 ppm), while thiazole protons resonate near δ 7.0–7.3 ppm .

Q. What preliminary biological activities are associated with thiazole derivatives like 5-Bromo-2-(4-nitrophenyl)thiazole?

Thiazole derivatives exhibit antifungal, antibacterial, and anti-inflammatory properties. For instance, highlights thiazole-based drugs targeting herpes simplex virus and cancer pathways . Initial screening could involve in vitro assays against microbial strains or cancer cell lines, with IC₅₀ values compared to reference compounds like penicillin or cisplatin .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve conformational flexibility in 5-Bromo-2-(4-nitrophenyl)thiazole derivatives?

SC-XRD reveals dihedral angles between aromatic rings (e.g., 36.69° between thiazole and phenyl in ) and puckering parameters for heterocyclic rings (Q = 0.272 Å in molecule A) . For the title compound, similar analysis would identify π-stacking interactions (e.g., centroid distances of ~3.75 Å) and hydrogen-bonding networks stabilizing the crystal lattice . Use SHELX software for refinement, ensuring R-factors < 0.05 for high reliability .

Q. What computational methods (e.g., DFT, MD simulations) are suitable for studying electronic properties and reactivity of this compound?

  • DFT : Calculate HOMO-LUMO gaps to predict charge-transfer behavior. For example, used B3LYP/6-311++G(d,p) to analyze electrostatic potential (MEP) surfaces, identifying nucleophilic sites at the nitro group and electrophilic regions near the bromine .
  • Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO to assess stability under physiological conditions. Trajectory analysis can reveal conformational changes affecting binding to biological targets .

Q. How do substituents (e.g., bromo, nitro) influence the compound’s stability and bioactivity?

  • Bromine : Enhances lipophilicity (logP) and electron-withdrawing effects, potentially improving membrane permeability and binding to hydrophobic enzyme pockets .
  • Nitro Group : May act as a hydrogen-bond acceptor or participate in redox reactions, as seen in ’s fragmentation studies (e.g., NO₂ radical elimination) . Structure-activity relationship (SAR) studies should compare analogs (e.g., chloro vs. bromo derivatives) using in vitro assays and docking simulations (e.g., AutoDock Vina) .

Q. What analytical challenges arise in quantifying trace impurities or degradation products of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard, but bromine’s isotopic pattern complicates MS detection. Use tandem MS (MS/MS) to distinguish impurities (e.g., dehalogenated byproducts) . For degradation studies, accelerate under heat/light and monitor via NMR or IR for nitro group reduction or thiazole ring cleavage .

Methodological Considerations

  • Contradictions in Data : Discrepancies in reported yields (e.g., 75% in vs. lower yields in other protocols) may stem from varying purification methods (e.g., crystallization vs. column chromatography) .
  • Advanced Characterization : Pair SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯π contacts) .
  • Biological Assays : Include positive controls (e.g., fluconazole for antifungal tests) and validate results across multiple cell lines to mitigate false positives .

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